molecular formula C9H14N2O2S B13182934 tert-Butyl 4-amino-5-methyl-1,3-thiazole-2-carboxylate

tert-Butyl 4-amino-5-methyl-1,3-thiazole-2-carboxylate

Cat. No.: B13182934
M. Wt: 214.29 g/mol
InChI Key: YKYRUFDNKHIVRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-amino-5-methyl-1,3-thiazole-2-carboxylate: is a heterocyclic compound that contains a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-amino-5-methyl-1,3-thiazole-2-carboxylate typically involves the reaction of 4-amino-5-methylthiazole-2-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-amino-5-methyl-1,3-thiazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl 4-amino-5-methyl-1,3-thiazole-2-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds.

Biology: This compound has potential applications in the development of biologically active molecules. It can be used as a precursor for the synthesis of compounds with antimicrobial, antiviral, and anticancer properties.

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives may exhibit pharmacological activities such as enzyme inhibition or receptor modulation.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of agrochemicals and dyes .

Mechanism of Action

The mechanism of action of tert-Butyl 4-amino-5-methyl-1,3-thiazole-2-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets .

Comparison with Similar Compounds

  • tert-Butyl 4-amino-5-methylthiazole-2-carboxylate
  • tert-Butyl 4-amino-5-methyl-1,3,4-thiadiazole-2-carboxylate
  • tert-Butyl 4-amino-5-methyl-1,3-oxazole-2-carboxylate

Comparison: tert-Butyl 4-amino-5-methyl-1,3-thiazole-2-carboxylate is unique due to the presence of the thiazole ring, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the electronic and steric effects of the thiazole ring .

Properties

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

tert-butyl 4-amino-5-methyl-1,3-thiazole-2-carboxylate

InChI

InChI=1S/C9H14N2O2S/c1-5-6(10)11-7(14-5)8(12)13-9(2,3)4/h10H2,1-4H3

InChI Key

YKYRUFDNKHIVRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)C(=O)OC(C)(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.